4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
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Overview
Description
4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves multiple steps. One common method includes the reaction of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate to form the pyrazolone ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the piperazino group.
Scientific Research Applications
4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Mechanism of Action
The mechanism of action of 4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. For instance, it can act as an antagonist of the serotonin 5-HT2A receptor, which is involved in various neurological processes . The compound binds to the receptor, inhibiting its activity and thereby modulating the associated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-substituted 2-(4-methylpiperazino)pyrimidines: These compounds also feature the 4-methylpiperazino group and have similar biological activities.
Quinazoline analogs: These compounds share structural similarities and are also investigated for their interaction with serotonin receptors.
Uniqueness
The uniqueness of 4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with serotonin receptors makes it a valuable compound for research in neuropharmacology.
Properties
Molecular Formula |
C21H22N6O3 |
---|---|
Molecular Weight |
406.4g/mol |
IUPAC Name |
4-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H22N6O3/c1-24-11-13-25(14-12-24)22-15-19-20(16-5-3-2-4-6-16)23-26(21(19)28)17-7-9-18(10-8-17)27(29)30/h2-10,15,23H,11-14H2,1H3/b22-15+ |
InChI Key |
XCJJBFKVGPORBL-PXLXIMEGSA-N |
SMILES |
CN1CCN(CC1)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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